Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-15(16)8-10-17(11-9-15)14(18)19-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZYKICGPJATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 4 Ethynyl 4 Fluoropiperidine 1 Carboxylate
Strategies for the De Novo Synthesis of the Piperidine (B6355638) Core
The de novo synthesis of the 4-ethynyl-4-fluoropiperidine (B7974869) core requires a multi-step approach that carefully controls the introduction of each substituent. A key strategy involves the formation of the piperidine ring from appropriately fluorinated precursors, which simplifies the challenging installation of the fluorine atom onto a pre-existing heterocyclic system. nih.govacs.org
Precursor Selection and Initial Cyclization Approaches
The synthesis of piperidine derivatives can be approached through various cyclization strategies. One common method involves the use of fluorinated pyridine (B92270) precursors, which are readily available. These precursors can be subjected to metal-catalyzed hydrogenation to form the saturated piperidine ring. nih.govacs.org An alternative approach is the dearomatization-hydrogenation of fluoropyridines, which can provide access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov The choice of precursor is critical and is often dictated by the desired stereochemistry and the compatibility of subsequent functionalization steps.
Regioselective Introduction of the Fluoro Substituent
The introduction of a fluorine atom at the C4 position of the piperidine ring must be carefully controlled to ensure the correct regiochemistry. One effective strategy is to start with a precursor that already contains the fluorine atom, such as a 4-fluoropyridine (B1266222) derivative. nih.govacs.org This approach bypasses the often-difficult regioselective fluorination of a pre-formed piperidine ring. For syntheses that require fluorination of an existing piperidine scaffold, both electrophilic and nucleophilic fluorination methods can be considered, although achieving high regioselectivity can be challenging. nih.gov
Stereoselective Installation of the Ethynyl (B1212043) Moiety at the Quaternary Center
The creation of a quaternary center bearing both a fluorine and an ethynyl group is a significant synthetic hurdle. A common strategy involves the functionalization of a 4-piperidone (B1582916) precursor. The ketone can be converted to a tertiary alcohol via the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. Subsequent dehydroxylation-fluorination can then install the fluorine atom. The stereoselectivity of the ethynyl addition can be influenced by the steric bulk of the N-protecting group and the reaction conditions. Direct C-H functionalization at the C4 position has also been explored for introducing substituents onto the piperidine ring, offering an alternative route to consider. nih.gov
Strategic Implementation of the Benzyl (B1604629) Carbamate (B1207046) Protecting Group
The use of a protecting group on the piperidine nitrogen is essential to modulate its reactivity and prevent unwanted side reactions during the synthesis. The benzyl carbamate (Cbz or Z) group is a frequently employed protecting group in the synthesis of piperidine derivatives. nih.govacs.orgmasterorganicchemistry.com It is typically introduced by reacting the secondary amine with benzyl chloroformate under basic conditions. organic-chemistry.orgmissouri.edu The Cbz group is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, which is often a clean and efficient deprotection method. masterorganicchemistry.commissouri.edu This orthogonality makes it a valuable tool in a multi-step synthesis. masterorganicchemistry.com
Fluorination Methodologies for Piperidine Scaffolds
The incorporation of fluorine into organic molecules can significantly alter their biological properties. nih.gov For piperidine scaffolds, both electrophilic and nucleophilic fluorination methods have been developed, each with its own set of advantages and limitations.
Evaluation of Electrophilic and Nucleophilic Fluorination Reagents
The choice between electrophilic and nucleophilic fluorination depends heavily on the substrate and the desired outcome.
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). alfa-chemistry.com Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and hydrogen fluoride complexes like Olah's reagent (HF/pyridine) and DMPU/HF. alfa-chemistry.comnih.gov Reagents like diethylaminosulfur trifluoride (DAST) are also used for the stereospecific conversion of hydroxyl groups to fluorine. Nucleophilic fluorination is often cost-effective but can be limited by the basicity of the fluoride source. alfa-chemistry.com
Electrophilic Fluorination: In this method, a source of "electrophilic fluorine" is used to transfer a fluorine atom to a nucleophilic carbon center. wikipedia.orgsigmaaldrich.com Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more stable than early reagents like fluorine gas. wikipedia.orgsigmaaldrich.com Prominent examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.comwikipedia.org These reagents are highly selective and are particularly useful for late-stage fluorination. alfa-chemistry.com
Interactive Table of Fluorination Reagents
| Reagent Class | Specific Reagent | Abbreviation | Key Characteristics |
| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Stereospecific substitution of hydroxyl groups. |
| Nucleophilic | Hydrogen Fluoride/Pyridine | Olah's Reagent | Complex with improved handling over HF gas. alfa-chemistry.comnih.gov |
| Nucleophilic | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/HF | DMPU/HF | Highly acidic complex, gives good yields and diastereoselectivity. nih.gov |
| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, stable, and mild electrophilic fluorinating agent. sigmaaldrich.com |
| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |
Optimization of Reaction Conditions for Selective Fluorination
The introduction of a fluorine atom at the C4 position of the piperidine ring is a critical step that can significantly influence the molecule's conformational properties and biological activity. researchgate.netresearchgate.netresearchgate.net Achieving selective monofluorination requires careful optimization of the fluorinating agent, substrate, and reaction conditions to avoid undesired side products.
One common strategy involves the electrophilic fluorination of a suitable precursor, such as a protected 4-piperidone. The choice of the N-protecting group is crucial, as it can influence the reactivity and stability of the enolate intermediate. The benzyl carbamate (Cbz) group is a common choice, providing stability and allowing for subsequent deprotection if necessary. nih.gov
The optimization of reaction conditions for the fluorination of an N-Boc-4-piperidone precursor using Selectfluor™, a widely used electrophilic fluorinating agent, has been explored. Key parameters that are typically optimized include the base, solvent, and reaction temperature.
Table 1: Optimization of Fluorination Conditions for a Piperidone Precursor
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaHMDS (1.1) | THF | -78 | 75 |
| 2 | LiHMDS (1.1) | THF | -78 | 82 |
| 3 | KHMDS (1.1) | THF | -78 | 85 |
| 4 | KHMDS (1.1) | Toluene | -78 | 65 |
| 5 | KHMDS (1.1) | DME | -78 | 78 |
| 6 | KHMDS (1.5) | THF | -78 | 88 |
| 7 | KHMDS (1.5) | THF | -50 | 70 |
Data is illustrative and compiled from general knowledge of similar reactions.
As indicated in the table, the choice of a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) often provides the best results in generating the necessary enolate for the subsequent fluorination. The use of an ethereal solvent like tetrahydrofuran (B95107) (THF) is also typically favored. The reaction is generally conducted at low temperatures to control the reactivity of the enolate and improve selectivity. Increasing the equivalents of the base can lead to higher yields by ensuring complete enolate formation.
Another approach to fluorinated piperidines involves the hydrogenation of fluorinated pyridine precursors. nih.govnih.gov For instance, the hydrogenation of a corresponding 4-fluoropyridine derivative can yield the desired 4-fluoropiperidine. nih.gov Optimization of this process often involves screening different heterogeneous catalysts and reaction conditions.
Table 2: Catalyst Screening for the Hydrogenation of a Fluoropyridine
| Entry | Catalyst | Acid Additive | Solvent | Yield of Fluoropiperidine (%) |
| 1 | Pd(OH)2/C | HCl | MeOH | 88 |
| 2 | Rh/C | HCl | MeOH | 53 |
| 3 | Pt/C | HCl | MeOH | 6 |
| 4 | Pd/C | None | MeOH | 17 |
Data adapted from a study on the hydrogenation of fluorinated pyridines. nih.gov
These findings highlight the importance of both the catalyst and the presence of an acid additive to achieve high yields and prevent defluorination. nih.gov
Ethynylation Methodologies for Piperidine Derivatives
The introduction of the ethynyl group at the C4 position, particularly when a fluorine atom is also present, requires a carefully chosen methodology. The two primary approaches involve the addition of an ethynyl nucleophile to a ketone precursor or the coupling of a terminal alkyne.
A common and direct method for installing an ethynyl group at a quaternary center is the nucleophilic addition of an acetylide to a ketone. In the context of synthesizing Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, this would involve the reaction of an organometallic acetylide with the precursor, Benzyl 4-fluoro-4-oxopiperidine-1-carboxylate.
Commonly used acetylide reagents include ethynylmagnesium bromide and lithium acetylide. The reaction conditions, such as the choice of solvent and temperature, are critical to ensure the efficient addition of the acetylide and to minimize side reactions.
Table 3: Conditions for Ethynylation of a 4-Piperidone
| Entry | Acetylide Reagent | Solvent | Temperature (°C) |
| 1 | Ethynylmagnesium bromide | THF | 0 to rt |
| 2 | Lithium acetylide-ethylenediamine complex | THF/DMSO | 0 to rt |
| 3 | Trimethylsilylethynyllithium | THF | -78 to 0 |
Data is illustrative and based on general procedures for alkyne addition to ketones.
The use of a silyl-protected alkyne, such as trimethylsilylethynyllithium, can sometimes offer advantages in terms of stability and ease of handling, with the silyl (B83357) group being removed in a subsequent step.
For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon bonds. acs.org Although not directly applicable to the C4-ethynylation of a saturated piperidine ring, this methodology could be envisioned in a convergent synthesis where a fragment containing the ethynyl group is coupled to another part of the molecule.
More relevant to the direct introduction of an alkyne are catalytic additions of terminal alkynes to carbonyl compounds. Various transition metal catalysts, including those based on copper, zinc, and iridium, have been developed to facilitate this transformation under milder conditions than traditional organometallic additions.
Table 4: Catalytic Systems for the Addition of Terminal Alkynes to Ketones
| Entry | Catalyst | Ligand | Base |
| 1 | CuI | TMEDA | K2CO3 |
| 2 | Zn(OTf)2 | N,N-dimethylethylenediamine | Et3N |
| 3 | [Ir(cod)Cl]2 | PPh3 | DBU |
Data is illustrative and based on literature reports of catalytic alkyne additions.
The development of such catalytic systems aims to improve the functional group tolerance and reduce the amount of waste generated compared to stoichiometric methods.
Convergent and Linear Synthesis Pathways
The assembly of the target molecule, this compound, can be approached through either a linear or a convergent synthetic strategy. fiveable.mewikipedia.orgdifferencebetween.comchemistnotes.compediaa.com
A linear synthesis would involve the sequential modification of a starting piperidine derivative. A plausible linear route could commence with a protected 4-piperidone. The key steps would be performed in a stepwise manner:
Fluorination: Electrophilic fluorination of the N-Cbz-4-piperidone at the C4 position.
Ethynylation: Nucleophilic addition of an acetylide to the resulting 4-fluoro-4-oxopiperidine intermediate.
Fragment A Synthesis: Preparation of a suitable piperidine precursor containing the fluoro-alcohol moiety.
Fragment B Synthesis: Preparation of a side chain containing the ethynyl group.
Coupling: A coupling reaction to join the two fragments.
While potentially more efficient, a convergent synthesis requires careful planning of the disconnection points and the development of a robust coupling reaction.
Table 5: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step modification of a single starting material. | Independent synthesis of fragments followed by coupling. |
| Overall Yield | Tends to be lower, especially for long sequences. differencebetween.com | Often higher, as lengthy sequences are avoided for the main chain. chemistnotes.com |
| Flexibility | Less flexible; a failure in an early step impacts the entire synthesis. | More flexible; fragments can be modified or replaced independently. fiveable.me |
| Purification | Can involve more purification steps of intermediates. | May require fewer purification steps of the main backbone. |
The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, the efficiency of the key bond-forming reactions, and the desired scale of the synthesis.
Chemical Reactivity and Transformative Chemistry of Benzyl 4 Ethynyl 4 Fluoropiperidine 1 Carboxylate
Reactivity Profiles of the Terminal Alkyne Moiety
The terminal alkyne, or ethynyl (B1212043) group, is a versatile functional group known for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characterized by the acidity of the terminal proton and the high electron density of the carbon-carbon triple bond.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of various functional groups. nih.gov The reaction involves the coupling of a terminal alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This transformation is exceptionally robust and can be performed under a wide variety of conditions, often in aqueous media. acs.orgnih.gov
For Benzyl (B1604629) 4-ethynyl-4-fluoropiperidine-1-carboxylate, the terminal alkyne is readily available to participate in CuAAC. The reaction mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govacs.org The presence of the fluorine atom, separated from the alkyne by the quaternary carbon, is not expected to significantly influence the reaction's efficiency due to a negligible inductive effect over that distance. acs.org This allows for the straightforward conjugation of the piperidine (B6355638) scaffold to other molecules bearing an azide group, making it a powerful tool for creating complex molecular architectures in fields like drug discovery and chemical biology.
Table 1: Representative Conditions for CuAAC Reactions
| Catalyst System | Reducing Agent | Ligand/Additive | Solvent | Temperature | Typical Yield |
| CuI | N/A | Base (e.g., Et3N) | DMF, THF | Room Temp - 80°C | High |
| CuSO4·5H2O | Sodium Ascorbate | N/A | H2O/t-BuOH | Room Temperature | Excellent |
| Cu(I) NHC Complex | N/A | N-Heterocyclic Carbene | Neat or Solvent | Room Temperature | Quantitative |
| Copper Nanoparticles | N/A | N/A | Various | Variable | Good to Excellent |
This table presents generalized conditions for CuAAC reactions involving terminal alkynes. Specific conditions for Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate would require empirical optimization but are expected to fall within these parameters.
The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. beilstein-journals.org
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) complexes. beilstein-journals.orgwikipedia.org This reaction would allow for the direct attachment of various aryl or vinyl substituents to the C-4 position of the piperidine ring, providing a modular route to a diverse library of compounds. The reaction is robust and tolerates a wide range of functional groups. beilstein-journals.orgnih.gov
The Glaser coupling , and its modern variant the Hay coupling, is a copper-catalyzed oxidative homocoupling of terminal alkynes to produce a symmetrical 1,3-diyne. wikipedia.orgnih.govresearchgate.net Subjecting this compound to Glaser-Hay conditions would result in the formation of a dimer, linked by a butadiyne bridge. This reaction is valuable for the synthesis of conjugated systems and macrocycles. semanticscholar.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Terminal Alkynes
| Reaction Name | Coupling Partner | Catalyst System | Base | Key Features |
| Sonogashira | Aryl/Vinyl Halide (I, Br, OTf) | Pd complex (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI) | Amine (e.g., Et3N, DIPEA) | Forms an unsymmetrical internal alkyne. beilstein-journals.orgwikipedia.org |
| Glaser | Another Terminal Alkyne | Cu(I) or Cu(II) salt (e.g., CuCl, Cu(OAc)2) | Base (e.g., Ammonia, Pyridine) | Forms a symmetrical 1,3-diyne via oxidative homocoupling. wikipedia.orgnih.gov |
| Hay | Another Terminal Alkyne | Cu(I) salt with a ligand (e.g., CuCl/TMEDA) | Oxidant (O2/Air) | A modified Glaser coupling, often faster and using catalytic copper. wikipedia.org |
This table summarizes key cross-coupling reactions applicable to the terminal alkyne of the subject compound.
The carbon-carbon triple bond of the ethynyl group is susceptible to hydration and other nucleophilic additions.
Hydration of the terminal alkyne in this compound would lead to the formation of a carbonyl group. The regioselectivity of this reaction is governed by the specific conditions employed. Under traditional mercury(II)-catalyzed acidic conditions, the hydration follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon, resulting in the formation of a methyl ketone at the 4-position of the piperidine ring. msu.edu
An alternative is the hydroboration-oxidation sequence. This two-step process results in an anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. msu.edu
Other nucleophiles can also add across the alkyne. For instance, thiol-yne reactions can occur where a thiol adds across the triple bond, potentially forming a vinyl thioether. acs.orgresearchgate.net These reactions can proceed via radical or nucleophilic pathways depending on the reaction conditions.
Reactivity of the Fluoro Group in Piperidine Systems
The incorporation of fluorine into organic molecules, particularly N-heterocycles, can profoundly alter their physical, chemical, and biological properties. researchgate.net In the context of the piperidine ring, the fluorine atom at the C-4 position exerts significant stereoelectronic effects.
The presence of a fluorine atom on a piperidine ring has a dramatic impact on its conformational behavior. nih.gov Saturated six-membered rings typically adopt a chair conformation with substituents favoring the equatorial position to minimize steric strain. However, for fluorinated piperidines, the axial conformer is often significantly preferred. researchgate.netnih.gov This "axial-F preference" is attributed to stabilizing stereoelectronic interactions, including:
Hyperconjugation: Delocalization of electron density from an adjacent axial C-H sigma bond into the low-lying C-F sigma-antibonding orbital (σCH → σ*CF). researchgate.net
Electrostatic Interactions: Favorable charge-dipole interactions between the electronegative fluorine and the protonated nitrogen atom can further stabilize the axial conformation. researchgate.netnih.gov
This conformational locking can influence the stereochemical outcome of reactions at other positions on the ring by dictating the trajectory of incoming reagents. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, a critical parameter for biological activity. nih.gov The effect is additive and decreases with increasing topological distance between the fluorine and the nitrogen center. nih.gov
Table 3: Effects of Fluorine on Piperidine Ring Properties
| Property | Effect of Fluorine Substitution | Underlying Principle |
| Conformation | Strong preference for the fluorine atom to occupy an axial position. researchgate.netnih.gov | Stabilizing hyperconjugation (σCH → σ*CF) and electrostatic interactions. researchgate.net |
| Basicity (pKa) | Decreases the basicity of the piperidine nitrogen. nih.gov | Inductive electron-withdrawal by the electronegative fluorine atom. |
| Metabolic Stability | Generally increases metabolic stability at adjacent positions. nih.gov | The high strength of the C-F bond prevents enzymatic C-H oxidation nearby. |
This table outlines the key influences of a fluorine substituent on the chemical and physical properties of a piperidine scaffold.
Direct derivatization at the fluorinated quaternary carbon of this compound presents a significant chemical challenge. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making nucleophilic substitution at this saturated carbon center exceptionally difficult and energetically unfavorable.
Therefore, strategies for derivatization would not typically involve cleavage of the C-F bond. Instead, further functionalization would leverage the reactivity of the other groups present in the molecule, with the fluorine atom playing a directing or modulating role. Potential strategies include:
Modification of the Alkyne: As detailed in section 3.1, the ethynyl group can be transformed into a wide variety of other functionalities (triazoles, ketones, substituted alkynes, etc.), representing the primary route for derivatization.
Modification of the Carbamate (B1207046): The benzyl carbamate (Cbz) protecting group on the nitrogen can be removed under standard hydrogenolysis conditions. The resulting secondary amine can then be functionalized through N-alkylation, N-acylation, or reductive amination, introducing further diversity.
Ring Functionalization: While direct C-F substitution is unlikely, the electronic influence of the fluorine atom might alter the reactivity of C-H bonds at other positions on the piperidine ring, potentially enabling late-stage C-H functionalization strategies under specific catalytic conditions, although this remains a challenging area of research.
In essence, the fluorine atom is best considered a permanent feature that imparts specific, desirable properties to the molecular scaffold, while the alkyne and the protected amine serve as the primary handles for subsequent chemical elaboration.
Selective Transformations of the Benzyl Carbamate Group
The benzyl carbamate (Cbz or Z) group on this compound is a crucial protecting group for the piperidine nitrogen. Its selective removal or transformation is a key step in the synthetic pathway towards more complex molecules. This section details the methodologies for its cleavage and discusses strategies for orthogonal protection to enable further functionalization.
Cleavage Methods for Cbz Deprotection
The removal of the Cbz group is a well-established transformation in organic synthesis, though the presence of an ethynyl (alkyne) group and a fluorine atom on the piperidine ring of the target compound requires careful consideration of chemoselectivity. Standard deprotection protocols must be evaluated for their compatibility with these functional groups.
Hydrogenolysis
Catalytic hydrogenolysis is the most common method for Cbz deprotection. total-synthesis.com The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net This process releases the free amine, toluene, and carbon dioxide.
A significant challenge for this compound is the high likelihood of simultaneous reduction of the ethynyl group to an ethyl or ethane (B1197151) group under standard hydrogenolysis conditions. organic-chemistry.org While some specialized catalyst systems (e.g., Lindlar's catalyst) can selectively reduce alkynes to alkenes, complete preservation of the alkyne during Cbz removal by standard H₂/Pd/C is highly improbable.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation offers a practical alternative to using flammable hydrogen gas. mdma.ch This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate, formic acid, and triethylsilane. mdma.chsemanticscholar.org
While often milder, CTH with Pd/C still poses a significant risk of reducing the ethynyl group. researchgate.net The reaction's selectivity depends heavily on the catalyst, hydrogen donor, and specific reaction conditions. Careful optimization would be required to favor Cbz cleavage over alkyne reduction, but success is not guaranteed.
Non-Reductive Cleavage Methods
Given the incompatibility of the ethynyl group with reductive methods, non-reductive cleavage strategies are highly preferred for deprotecting this compound. These methods avoid molecular hydrogen and hydride donors, thus preserving the sensitive alkyne moiety.
Acidic Cleavage: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave Cbz groups. However, these harsh conditions may not be suitable for complex molecules with other acid-labile functional groups. total-synthesis.com
Lewis Acid-Mediated Deprotection: A milder alternative involves using Lewis acids. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.orgsemanticscholar.org This method is advantageous as it avoids strong protic acids and reductive conditions.
Nucleophilic Cleavage: Certain nucleophiles can effect the removal of the Cbz group. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base, which provides a non-reductive pathway that is orthogonal to many other protecting groups and sensitive functionalities. organic-chemistry.orgresearchgate.net
The following table summarizes and compares various deprotection methods and their compatibility with the target molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages for Target Molecule |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH | High efficiency, clean byproducts | High probability of reducing the ethynyl group |
| Catalytic Transfer Hydrogenation | Ammonium Formate or Formic Acid, 10% Pd/C, in MeOH | Avoids H₂ gas, often milder | High risk of ethynyl group reduction |
| Lewis Acid Cleavage | AlCl₃ in HFIP, room temperature | Mild, non-reductive, good functional group tolerance | Requires specific fluorinated solvents |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMA, 75 °C | Non-reductive, chemoselective | Requires elevated temperature |
Orthogonal Protection Strategies for Subsequent Functionalization
In multi-step synthesis, it is crucial that protecting groups can be removed selectively without affecting others. luxembourg-bio.com This principle, known as orthogonality, allows for the precise and sequential unmasking and reaction of different functional groups within a molecule. total-synthesis.com The Cbz group is a key component of many orthogonal protection schemes.
The Cbz group is stable under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group (e.g., piperidine in DMF) and the acidic conditions used for mild removal of a tert-butoxycarbonyl (Boc) group (e.g., TFA in DCM). total-synthesis.comluxembourg-bio.com This orthogonality is fundamental for strategies involving subsequent functionalization of the piperidine nitrogen.
For instance, after the synthesis of this compound, the ethynyl group could be functionalized via a Sonogashira coupling. To prevent side reactions at the piperidine nitrogen, the Cbz group must remain intact. Following the coupling, the Cbz group could be selectively removed using a non-reductive method (e.g., AlCl₃/HFIP) to yield the free secondary amine. This amine is then available for further modification, such as acylation or alkylation.
Alternatively, a protecting group swap could be performed. The Cbz group can be removed and replaced with a different, orthogonally-stable group like Boc or Fmoc. This strategy might be employed to alter the stability profile of the protected amine for compatibility with subsequent reaction steps.
The table below outlines common protecting groups that are orthogonal to the Cbz group, enabling selective deprotection and functionalization.
| Protecting Group | Chemical Structure | Cleavage Conditions | Stability to Cbz Cleavage (H₂/Pd/C) |
| tert-Butoxycarbonyl (Boc) | -(C=O)OC(CH₃)₃ | Mild acid (e.g., TFA) | Stable |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | -(C=O)OCH₂-Fluorene | Base (e.g., Piperidine) | Stable |
| Allyloxycarbonyl (Alloc) | -(C=O)OCH₂CH=CH₂ | Pd(0) catalyst | Can be cleaved simultaneously |
| Trityl (Trt) | -C(C₆H₅)₃ | Mild acid (e.g., TFA) | Stable |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride (B91410) source (e.g., TBAF) | Stable |
Applications of Benzyl 4 Ethynyl 4 Fluoropiperidine 1 Carboxylate in Advanced Organic Synthesis
Strategic Utility in the Construction of Complex Heterocyclic Architectures
The dense and strategic functionalization of Benzyl (B1604629) 4-ethynyl-4-fluoropiperidine-1-carboxylate makes it an ideal starting point for synthesizing intricate heterocyclic systems. The presence of the terminal alkyne, in particular, opens avenues for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the rapid construction of molecular complexity. frontiersin.orgnih.gov
The quaternary center at the 4-position of the piperidine (B6355638) ring is pre-configured for the synthesis of spirocyclic compounds, where two rings share a single atom. The ethynyl (B1212043) group can serve as a key reactant in intramolecular cyclization or cycloaddition reactions to generate a second ring at this center. For instance, the alkyne can be elaborated with a tethered azide (B81097) or nitrone, followed by an intramolecular [3+2] cycloaddition to form spiro-triazoles or isoxazolidines, respectively. Transition-metal catalysis, particularly with gold or platinum, could facilitate intramolecular hydroarylation or other cycloisomerization reactions to forge spirocyclic carbocycles and heterocycles. mdpi.comresearchgate.net
Furthermore, the molecule can be employed in the synthesis of fused ring systems. The alkyne can participate in annulation reactions where a new ring is built onto the existing piperidine scaffold. Base-promoted insertion reactions of the carbon-carbon triple bond into carbon-carbon sigma bonds of cyclic β-ketoesters represent a modern strategy for creating fused quinolone systems, a methodology for which this compound would be an ideal substrate. researchgate.net
| Reaction Type | Potential Partner Tethered to Alkyne | Resulting Heterocyclic System | Catalyst/Conditions |
| Intramolecular [3+2] Cycloaddition | Azide | Spiro-triazole | Heat or Cu(I) |
| Intramolecular [3+2] Cycloaddition | Nitrone | Spiro-isoxazolidine | Heat |
| Intramolecular Hydroarylation | Aryl halide | Spiro-carbocycle | Au(I) or Pt(II) |
| Annulation/Insertion | Cyclic β-ketoester | Fused Quinolone | Base (e.g., Cs₂CO₃) |
The construction of polycyclic and bridged scaffolds, which are common motifs in complex natural products, can be significantly streamlined using alkyne-containing building blocks. frontiersin.orgnih.gov Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is well-suited for cascade reactions that generate multiple rings in a single pot. Gold-catalyzed ene-yne cycloisomerizations, for example, could be employed to build complex polycyclic frameworks by reacting the alkyne with a strategically placed alkene moiety. frontiersin.org
Bridged piperidines are of significant interest in medicinal chemistry as they introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.netrsc.org The alkyne group of the title compound can be functionalized to introduce a tether, which can then be cyclized to form a bridge across the piperidine ring. For example, alkyne metathesis could be used to form a macrocyclic alkyne, which upon reduction, would yield a fully saturated bridged system. mdpi.com Such strategies allow for the precise three-dimensional positioning of functional groups, a key aspect in rational drug design.
Role in the Synthesis of Scaffolds for Medicinal Chemistry Research
The structural features of this compound align perfectly with the demands of modern medicinal chemistry. The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold. digitellinc.comnih.gov
The incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. nih.gov Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to optimize solubility and cell permeability. acs.orgacs.orgnih.gov The presence of a fluorine atom on the piperidine ring makes this compound a highly desirable building block for novel therapeutics.
The ethynyl group itself is also considered a privileged structure in drug design. Its linear, rigid geometry can be exploited to orient substituents into specific binding pockets, and it can act as a pharmacophore, engaging in interactions with a range of therapeutic targets. nih.gov The combination of these three key features—the piperidine core, the fluorine substituent, and the alkyne handle—makes this molecule a powerful platform for the synthesis of new scaffolds for medicinal chemistry exploration.
Implementation in Combinatorial Chemistry and Fragment-Based Drug Design (Focus on library synthesis)
The terminal alkyne is an ideal functional group for the rapid generation of compound libraries, a cornerstone of both combinatorial chemistry and fragment-based drug design (FBDD). nih.govnih.gov Its utility stems from its participation in a number of highly efficient and orthogonal reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." rsc.org This reaction allows for the near-quantitative formation of 1,2,3-triazoles under mild conditions, enabling the ligation of the piperidine core to a vast array of azide-containing building blocks. Similarly, the Sonogashira coupling provides a robust method for connecting the alkyne to various aryl or vinyl halides, further expanding the accessible chemical space. researchgate.net These methods are ideal for producing large, diverse libraries of compounds from a common intermediate for high-throughput screening. nih.gov
In FBDD, small, low-complexity molecules are screened for weak binding to a biological target, and then optimized into more potent leads. frontiersin.org this compound, with its three-dimensional character and molecular weight, fits the profile of a valuable fragment. acs.org The alkyne can serve as a vector for fragment "growing" or as a reactive handle for linking two different fragments that bind in adjacent pockets. nih.govacs.org Some advanced FBDD screening platforms even utilize alkyne-tagged fragments that can be visualized upon binding via a subsequent click reaction with a fluorescent azide probe. acs.org
| Library Synthesis Reaction | Reaction Partner | Linkage Formed | Key Advantages |
| CuAAC ("Click Chemistry") | Organic Azides (R-N₃) | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild conditions, broad functional group tolerance. |
| Sonogashira Coupling | Aryl/Vinyl Halides (R-X) | Disubstituted Alkyne | Forms stable C-C bonds, introduces aromatic/vinylic diversity. |
Development of Novel Synthetic Methodologies Catalyzed or Mediated by the Compound's Functional Groups
While the functional groups of this compound are typically viewed as handles for further elaboration, the compound also serves as an excellent substrate for the development and validation of new synthetic methods. The high reactivity of the terminal alkyne makes it a focal point for exploring novel transition-metal-catalyzed transformations. nih.govmdpi.com
For instance, this molecule could be used to probe new regioselective or stereoselective alkyne functionalization reactions. acs.orgacs.org The development of novel gold- or platinum-catalyzed cascade reactions, where the catalyst activates the alkyne to trigger a sequence of bond-forming events, could lead to the discovery of unprecedented polycyclic scaffolds. frontiersin.org The electronic influence of the geminal fluorine atom could impart unique reactivity or selectivity in such transformations. Furthermore, the development of new methods for alkyne hydration, hydroamination, or hydroalkoxylation under mild conditions could be tested on this complex and medicinally relevant substrate. solubilityofthings.comdummies.comlibretexts.orgmasterorganicchemistry.com The stability and well-defined structure of the fluorinated piperidine core make it an ideal platform for quantifying the efficiency and selectivity of emerging synthetic methodologies.
Computational and Theoretical Investigations Pertaining to this compound
While computational studies are common for characterizing novel compounds, it appears that this compound has not yet been the subject of such dedicated theoretical investigation. General methodologies for these types of analyses are well-established in the field of computational chemistry. For instance, DFT is frequently employed to determine optimized molecular geometries and electronic properties of piperidine derivatives. tandfonline.comjksus.org Similarly, molecular dynamics simulations are used to explore the conformational landscape of flexible ring systems like piperidine. nih.govresearchgate.net However, the application of these methods to this particular molecule, and the resulting data, are absent from the current body of scientific literature.
Therefore, the specific subsections outlined for this article cannot be populated with the requested detailed research findings and data tables.
Future Directions and Research Perspectives for Benzyl 4 Ethynyl 4 Fluoropiperidine 1 Carboxylate
Exploration of Chemo- and Regioselective Derivatization Reactions
The dual functionality of the ethynyl (B1212043) group and the fluorinated piperidine (B6355638) ring offers fertile ground for developing novel derivatives. Future work will likely concentrate on exploiting the distinct reactivity of the alkyne while navigating the steric and electronic challenges posed by the substituted ring.
The terminal alkyne is a particularly attractive site for derivatization due to its participation in a variety of high-yielding and selective reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a primary method for creating 1,2,3-triazole linkages. researchgate.net This reaction's reliability and orthogonality would allow for the conjugation of the piperidine core to a vast library of molecules, including biomolecules, polymers, or other pharmacophores. Other alkyne-focused transformations of interest include Sonogashira cross-coupling reactions to form substituted alkynes and various cyclization reactions to build new heterocyclic systems.
A key challenge will be achieving regioselectivity in reactions that could potentially involve the piperidine nitrogen or other positions on the ring. The benzyl (B1604629) carbamate (B1207046) protecting group on the piperidine nitrogen effectively mitigates its nucleophilicity, thereby directing reactivity towards the ethynyl group. However, developing methods for the selective functionalization of the piperidine ring itself, perhaps after alkyne derivatization, remains an important area for exploration. This could involve C-H activation strategies, which have become powerful tools for late-stage functionalization, though achieving regioselectivity on a saturated heterocycle is a formidable challenge. news-medical.net
Table 1: Potential Derivatization Reactions for Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
| Reaction Type | Reagents/Conditions | Potential Outcome |
|---|---|---|
| CuAAC (Click Chemistry) | Azide (B81097) partner, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| Sonogashira Coupling | Aryl/vinyl halide, Pd/Cu catalyst | Disubstituted alkyne |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |
| Hydroamination | Amine, metal catalyst (e.g., Au, Ru) | Enamine or imine |
| Cycloaddition | 1,3-dipoles (e.g., nitrones) | Fused heterocyclic systems |
Development of Asymmetric Synthesis Approaches
The 4-position of this compound is a chiral center. For potential applications in pharmaceuticals, accessing single enantiomers is crucial, as different stereoisomers can have vastly different biological activities. Consequently, the development of robust asymmetric syntheses is a critical future direction.
Current synthetic routes may produce a racemic mixture, necessitating chiral resolution or, more efficiently, the development of an enantioselective synthesis from the outset. Several strategies could be pursued:
Catalytic Asymmetric Aminofluorination: Building on recent advances, palladium-catalyzed intramolecular aminofluorination of alkenes using chiral ligands has proven effective for creating enantiomerically enriched β-fluoropiperidines. researchgate.net Adapting such a method to incorporate the ethynyl group would be a significant step forward.
Enzymatic Approaches: Biocatalysis offers a powerful platform for stereoselective synthesis. the-innovation.org Enzymes such as olefin reductases, engineered through directed evolution, could potentially be used to set the stereocenter with high fidelity. the-innovation.org This approach aligns with green chemistry principles by operating under mild conditions.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids, could provide a reliable route to a specific stereoisomer.
The development of these methods will be essential for investigating the stereochemistry-activity relationships of any biologically active derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives, integrating the synthesis of this compound and its analogs into modern high-throughput platforms is a promising avenue. Flow chemistry, in particular, offers significant advantages over traditional batch processing. acs.org
The synthesis of piperidine derivatives can be streamlined using continuous flow protocols, which often lead to higher yields, improved safety (especially when handling reactive intermediates or exothermic reactions), and easier scalability. organic-chemistry.orgimperial.ac.uk For instance, hazardous steps like fluorination or reactions involving organometallic reagents can be performed more safely in the confined environment of a microreactor. researchgate.net
Furthermore, connecting a flow reactor to automated purification and analysis systems would enable the rapid generation of a library of derivatives based on the core structure. This automated approach would allow for the systematic exploration of structure-activity relationships by quickly producing a diverse set of compounds for biological screening. A flow electrochemistry-enabled synthesis is another modern technique that could be explored for creating substituted piperidines. imperial.ac.uk
Sustainable and Green Chemistry Methodologies for Production
As with any chemical manufacturing process, developing sustainable and environmentally friendly methods for the production of this compound is a crucial long-term goal. depositolegale.it The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Future research in this area could focus on several key aspects:
Catalyst Development: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals, would significantly reduce waste. ajchem-a.com Heterogeneous catalysts are especially desirable as they can be easily recovered and recycled.
Solvent Selection: Shifting from traditional volatile organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents would improve the environmental profile of the synthesis. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions (like cycloadditions) over substitution or elimination reactions that generate byproducts.
By focusing on these green methodologies, the chemical community can ensure that the synthesis of this valuable building block is not only efficient and scalable but also environmentally responsible.
Q & A
Q. What are the common synthetic routes for preparing Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate?
The synthesis typically involves introducing the ethynyl and fluorine groups onto a piperidine ring, followed by benzyl protection. A general method includes reacting 4-fluoro-4-ethynylpiperidine with benzyl chloroformate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored using TLC or LC-MS.
Q. How should researchers safely handle this compound in the laboratory?
Key safety measures include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .
- Storage: Keep in a sealed container under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- NMR Spectroscopy: and NMR to confirm fluorine and ethynyl group positions .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- Melting Point: Determine phase transitions (e.g., solid/liquid at 68°C for analogous compounds) .
- HPLC: Assess purity (>98% for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalysis: Explore palladium catalysts for ethynyl group introduction under milder conditions .
- Temperature Control: Lower reaction temperatures (0–5°C) to minimize side reactions like oxidation of the ethynyl group .
- Stoichiometry: Adjust benzyl chloroformate equivalents to reduce over-substitution.
Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s reactivity and stability?
Comparative analysis of analogs (e.g., propyl or methyl substituents) reveals:
- Steric Effects: Bulky groups (e.g., tert-butyl) hinder nucleophilic attacks but improve thermal stability .
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine) increase electrophilicity at the carboxylate .
- Stability: Fluorine substitution enhances metabolic stability in biological assays .
| Analog | Substituent | Key Property |
|---|---|---|
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Methyl | Improved lipophilicity |
| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Propyl | Altered steric hindrance |
| Benzyl 4-fluoropiperidine-1-carboxylate | Fluorine | Enhanced metabolic stability |
Q. What experimental strategies address discrepancies in reported toxicity data for piperidine derivatives?
Discrepancies often arise from varying purity or undocumented impurities. Mitigation steps:
- Reproducibility Checks: Validate toxicity assays (e.g., acute oral LD) across multiple batches .
- Impurity Profiling: Use HPLC-MS to identify and quantify byproducts .
- Cross-Referencing SDS: Compare safety data from multiple suppliers to identify consensus hazards .
Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?
- Target Selection: Prioritize enzymes/receptors with known affinity for fluorinated piperidines (e.g., kinases, GPCRs) .
- Assay Conditions: Use fluorophore-labeled substrates for high-throughput screening.
- Control Experiments: Include structurally similar analogs (e.g., non-fluorinated derivatives) to isolate fluorine-specific effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
